molecular formula C20H18OS2 B12562234 3,5-Bis[(phenylsulfanyl)methyl]phenol CAS No. 168414-96-8

3,5-Bis[(phenylsulfanyl)methyl]phenol

Cat. No.: B12562234
CAS No.: 168414-96-8
M. Wt: 338.5 g/mol
InChI Key: OXVSLSACLOETKF-UHFFFAOYSA-N
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Description

3,5-Bis[(phenylsulfanyl)methyl]phenol is an organic compound with the molecular formula C20H18OS2. This compound features a phenol group substituted with two phenylsulfanyl groups at the 3 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(phenylsulfanyl)methyl]phenol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with phenylthiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by phenylsulfanyl groups .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3,5-Bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis[(phenylsulfanyl)methyl]phenol involves its interaction with various molecular targets. The phenylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[(phenylsulfanyl)methyl]phenol is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical reactivity and potential biological activities. These groups can undergo various chemical transformations, making the compound versatile for different applications .

Properties

CAS No.

168414-96-8

Molecular Formula

C20H18OS2

Molecular Weight

338.5 g/mol

IUPAC Name

3,5-bis(phenylsulfanylmethyl)phenol

InChI

InChI=1S/C20H18OS2/c21-18-12-16(14-22-19-7-3-1-4-8-19)11-17(13-18)15-23-20-9-5-2-6-10-20/h1-13,21H,14-15H2

InChI Key

OXVSLSACLOETKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=CC(=C2)O)CSC3=CC=CC=C3

Origin of Product

United States

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